
Perfluorooctyl phosphate
Overview
Description
Perfluorooctyl phosphate is a type of perfluoroalkyl acid (PFAA) and a precursor to more widely known compounds such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These substances are part of a larger group of chemicals referred to as per- and polyfluoroalkyl substances (PFASs), which have been used in various industrial applications and consumer products due to their unique properties, such as oil and water repellence .
Synthesis Analysis
The synthesis of this compound and related compounds is not detailed in the provided papers. However, it is known that these compounds have been produced for their application in consumer products, such as food contact paper and packaging, due to their resistance to grease and oil .
Molecular Structure Analysis
This compound and related PFASs have a fully fluorinated carbon chain, which is the source of their chemical stability and resistance to degradation. The strength of the carbon-fluorine bonds in these molecules contributes to their persistence in the environment and resistance to biological degradation .
Chemical Reactions Analysis
The environmental occurrence of PFOS, a related compound to this compound, can arise from its direct use as well as from the transformation of precursors such as perfluorooctane sulfonamidoethanol-based phosphate (SAmPAP) esters . These precursors can degrade into more stable perfluorinated compounds, contributing to environmental contamination.
Physical and Chemical Properties Analysis
This compound and related PFASs are characterized by their high chemical and thermal stability, which is attributed to the strong carbon-fluorine bonds. They are resistant to conventional wastewater treatment processes, which makes them persistent in the environment. Their ability to bioaccumulate and undergo biomagnification is also a significant concern .
Relevant Case Studies
Several studies have detected this compound and its precursors in various environmental samples and consumer products. For instance, polyfluoroalkyl phosphate diesters (diPAPs) were detected in food market basket samples in Sweden, indicating the potential for direct and indirect dietary exposure to these compounds . Another study reported the presence of SAmPAP diester in marine sediments, highlighting the importance of PFOS precursors as significant sources of PFOS, particularly in urban marine environments . Additionally, the occurrence of PFASs in human livers with liver cancer was investigated, although no statistically significant differences were found between tumor and non-tumor liver samples .
Implications for Environmental Emissions and Human Exposure
The widespread use and persistence of this compound and related PFASs have led to their ubiquitous presence in the environment and in human tissues. The potential for human exposure through various pathways, including dietary intake and use of consumer products containing PFASs, is a growing concern. Studies have found PFASs in personal care products, which may contribute to human exposure through skin contact . The toxicological effects of these compounds, including their potential to cause adverse health outcomes, are areas of active research .
Scientific Research Applications
Environmental Implications and Biotransformation
Perfluorooctyl phosphate is part of a group known as perfluoroalkyl acids (PFAAs), which are noted for their unique properties like hydrophobicity, oleophobicity, and thermal stability. However, their environmental persistence and potential toxicity are concerns. Research has shown that these compounds can undergo biotransformation involving the cleavage of carbon-fluorine bonds and degradation of non-fluorinated functional groups, leading to shorter-chained PFAAs. This process has been studied in various environmental systems, including microbial strains, activated sludge, plants, and earthworms (Zhang et al., 2020).
Bioaccumulation Studies
This compound is also studied for its bioaccumulation properties. Research indicates that compounds like perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFOA), related to this compound, can bioaccumulate in wildlife and humans. Studies on the bioconcentration and dietary bioaccumulation of related compounds have been conducted to understand their environmental impact and potential health risks (Martin et al., 2013).
Human Exposure and Indirect Sources
This compound's role in indirect human exposure to perfluoroalkyl carboxylates (PFCAs) has been examined. For instance, its use in food-contact paper packaging suggests a significant indirect source of human PFCA contamination, as these compounds can biotransform into PFCAs, which have been observed in human sera (D’eon & Mabury, 2010).
Applications in Dermatology
This compound derivatives, like perfluoropolyether phosphate, have been evaluated for their efficacy in preventing irritant contact dermatitis. These compounds have shown potential as protective preparations in dermatological applications (Schliemann-Willers et al., 2001).
Adsorption on Soils and Environmental Fate
The adsorption of this compound-related compounds, such as perfluorooctane sulfonate, on soils and the effects of soil characteristics and phosphate competition have been studied to understand their environmental fate. Soil organic matter and ferric oxides play significant roles in the adsorption process, influencing the environmental distribution of these compounds (Qian et al., 2017).
Implications for Cosmetics
This compound and related compounds have been identified in personal care products, indicating potential human exposure through these products. Studies have focused on quantifying their concentrations in various cosmetics and understanding the implications for environmental emissions and human health (Fujii et al., 2013).
Mechanism of Action
Target of Action
Perfluorooctyl phosphate (PFOP) is a type of per- and polyfluoroalkyl substance (PFAS). PFASs have been identified as endocrine-disrupting chemicals . Experimental models and epidemiologic studies suggest that PFAS exposures target the ovary and represent major risks for women’s health . A study has established protein tyrosine phosphatase SHP-2 as a new cellular target of PFAS .
Mode of Action
PFASs, including PFOP, interfere with normal reproductive function and hormonal signaling . They can diminish ovarian reserve and reduce endogenous hormone synthesis through various mechanisms. These include activating peroxisome proliferator-activated receptors, disrupting gap junction intercellular communication between oocyte and granulosa cells, inducing thyroid hormone deficiency, antagonizing ovarian enzyme activities involved in ovarian steroidogenesis, or inhibiting kisspeptin signaling in the hypothalamus .
Biochemical Pathways
The potential mechanisms of PFASs include activation of peroxisome proliferator-activated receptor (PPAR) signaling pathways, disruption of intercellular communication between oocytes and granulosa cells, and induction of oxidative stress . PFASs could diminish ovarian reserve and reduce endogenous hormone synthesis through these pathways .
Pharmacokinetics
Pfass, in general, are known for their high chemical and thermal stability, which makes them persistent in the environment . They can dissolve a significant amount of oxygen, which is of special interest for current investigations .
Result of Action
The result of PFOP’s action is primarily seen in its endocrine-disrupting effects. Numerous epidemiologic studies have identified associations of higher PFAS exposure with later menarche, irregular menstrual cycles, longer cycle length, earlier age of menopause, and reduced levels of estrogens and androgens . Adverse effects of PFAS on ovarian folliculogenesis and steroidogenesis have been confirmed in experimental models .
Action Environment
PFASs are ubiquitous and persistent in the environment and in humans . They are found widespread in drinking water, foods, food packaging materials, and other consumer products . Environmental factors such as the presence of these substances in various media can influence the compound’s action, efficacy, and stability. More research is warranted to understand the influence of environmental factors on the action of PFOP .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F13O4P/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTRDYSPWWJCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2OP(=O)(OH)2, C8H6F13O4P | |
| Record name | Perfluorooctyl phosphate | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558000 | |
| Record name | 6:2 Fluorotelomer phosphate monoester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57678-01-0 | |
| Record name | Mono[2-(perfluorohexyl)ethyl] phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6:2 Fluorotelomer phosphate monoester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, 1-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




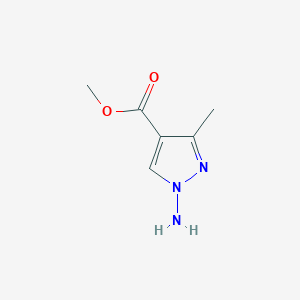
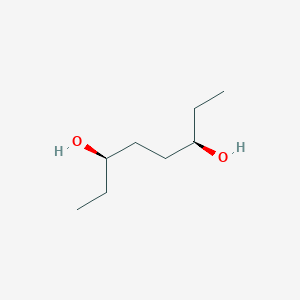

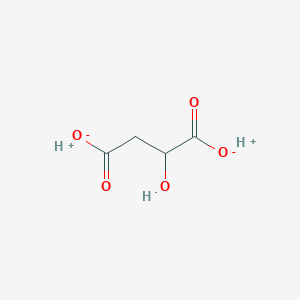

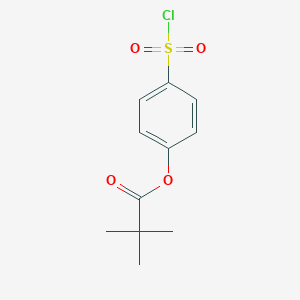

![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)
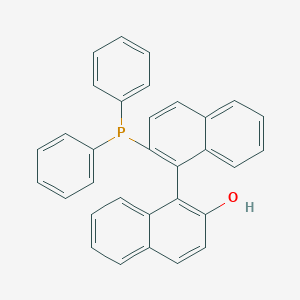


![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
